

"2-Methoxyethyl laurate chemical properties"

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Compound of Interest

Compound Name: 2-Methoxyethyl laurate

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An In-depth Technical Guide to the Chemical Properties of 2-Methoxyethyl Laurate

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Methoxyethyl laurate**. It is intended for researchers, scientists, and drug development professionals who require detailed information on this compound. This document includes a summary of its properties, detailed experimental protocols for their determination, and a general workflow for its synthesis and analysis.

Chemical and Physical Properties

2-Methoxyethyl laurate, also known as 2-methoxyethyl dodecanoate, is the ester of lauric acid and 2-methoxyethanol. Its chemical and physical properties are summarized in the table below. It is important to note that some of the reported values, particularly boiling point, may vary between sources due to different measurement conditions (e.g., pressure) or because they are estimated values.

Property	Value	Source(s)
Chemical Formula	C ₁₅ H ₃₀ O ₃	[1]
Molecular Weight	258.40 g/mol	[1]
CAS Number	6309-52-0	[1]
Appearance	Clear to light yellow liquid	[2]
Boiling Point	133 °F / 56 °C at 16 hPa	[3]
333.10 °C at 760.00 mm Hg (estimated)	[4]	
Density	1.012 g/cm ³ at 77 °F / 25 °C	[3]
0.85-0.87 g/cm ³	[2]	
Solubility in Water	1.119 mg/L at 25 °C (estimated)	[4]
logP (o/w)	5.230 (estimated)	[4]
Flash Point	244.00 °F / 117.80 °C (TCC, estimated)	[4]
Refractive Index	No experimental data found	
Vapor Pressure	No experimental data found	

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **2-Methoxyethyl laurate** are not readily available in the public domain. However, the following sections describe generalized, standard laboratory procedures that can be applied to its synthesis and the determination of its key physical and chemical properties.

Synthesis: Fischer Esterification of Lauric Acid with 2-Methoxyethanol

This protocol describes a general method for the synthesis of an ester from a carboxylic acid and an alcohol using an acid catalyst, a reaction known as Fischer esterification.[\[5\]](#)[\[6\]](#)

Materials:

- Lauric acid (dodecanoic acid)
- 2-Methoxyethanol
- Concentrated sulfuric acid (H_2SO_4) or other acid catalyst (e.g., p-toluenesulfonic acid)[\[7\]](#)
- Anhydrous sodium sulfate (Na_2SO_4)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Saturated sodium chloride solution (brine)
- Diethyl ether or other suitable extraction solvent
- Deionized water

Apparatus:

- Round-bottom flask
- Reflux condenser[\[8\]](#)
- Heating mantle or oil bath
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, combine lauric acid and an excess of 2-methoxyethanol (typically 3-5 equivalents to drive the equilibrium towards the product).[8]
- **Catalyst Addition:** Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (e.g., 5% of the molar amount of lauric acid) to the reaction mixture while stirring.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature should be maintained at the boiling point of the alcohol. Allow the reaction to proceed for several hours (e.g., 2-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).[8]
- **Work-up:** After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
- **Extraction:** Transfer the cooled reaction mixture to a separatory funnel. Add diethyl ether to dissolve the organic components and wash with deionized water to remove the excess 2-methoxyethanol and sulfuric acid.
- **Neutralization:** Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as this may produce carbon dioxide gas.
- **Brine Wash:** Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining water-soluble components.
- **Drying:** Separate the organic layer and dry it over anhydrous sodium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the solvent using a rotary evaporator.
- **Purification:** The crude **2-Methoxyethyl laurate** can be purified by vacuum distillation to obtain the final product.

Determination of Boiling Point

The boiling point of a liquid can be determined by distillation or by using a micro-method with a Thiele tube.[9]

Method 1: Simple Distillation

Apparatus:

- Distillation flask
- Condenser
- Receiving flask
- Thermometer
- Heating mantle

Procedure:

- Place a small volume of purified **2-Methoxyethyl laurate** in the distillation flask along with a boiling chip.
- Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
- Heat the flask gently.
- Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

Method 2: Thiele Tube (Micro-method)

Apparatus:

- Thiele tube filled with mineral oil
- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Rubber band

Procedure:

- Attach a small test tube containing a few drops of **2-Methoxyethyl laurate** to a thermometer using a rubber band.
- Place a capillary tube (sealed end up) into the test tube.
- Immerse the assembly in the Thiele tube containing mineral oil.
- Heat the side arm of the Thiele tube gently.
- Observe the capillary tube. As the sample heats, a stream of bubbles will emerge from the open end of the capillary tube.
- When a steady stream of bubbles is observed, remove the heat.
- The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube as the apparatus cools.

Determination of Density using a Pycnometer

A pycnometer is a flask with a precisely known volume used to determine the density of a liquid.^{[3][10]}

Apparatus:

- Pycnometer
- Analytical balance
- Constant temperature water bath

Procedure:

- Thoroughly clean and dry the pycnometer and its stopper.
- Weigh the empty, dry pycnometer on an analytical balance (m_{empty}).

- Fill the pycnometer with deionized water and place it in a constant temperature water bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.
- Insert the stopper, allowing excess water to escape through the capillary. Dry the outside of the pycnometer carefully.
- Weigh the pycnometer filled with water (m_{water}).
- Empty and dry the pycnometer thoroughly.
- Fill the pycnometer with **2-Methoxyethyl laurate** and repeat steps 3-5 to obtain the weight of the pycnometer filled with the sample (m_{sample}).
- Calculate the density of **2-Methoxyethyl laurate** using the following formula:
$$\text{Density}_{\text{sample}} = (m_{\text{sample}} - m_{\text{empty}}) / (m_{\text{water}} - m_{\text{empty}}) * \text{Density}_{\text{water}}$$

(The density of water at the experimental temperature must be known).

Determination of Solubility

A simple qualitative and semi-quantitative method to determine solubility is described below.

[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- **2-Methoxyethyl laurate**
- Various solvents (e.g., water, ethanol, acetone, hexane)
- Test tubes
- Vortex mixer

Procedure:

- Qualitative Assessment:
 - Add a small amount (e.g., 0.1 mL) of **2-Methoxyethyl laurate** to a test tube containing a larger volume (e.g., 2 mL) of the solvent to be tested.

- Vortex the mixture vigorously for 1-2 minutes.
- Visually inspect the mixture for homogeneity. If the mixture is clear and a single phase, the substance is soluble. If the mixture is cloudy, forms a separate layer, or contains undissolved droplets, it is considered insoluble or sparingly soluble.
- Semi-Quantitative Assessment:
 - To a known volume of solvent, add small, measured increments of **2-Methoxyethyl laurate**.
 - After each addition, vortex the mixture until the solute dissolves completely.
 - The solubility can be expressed as the maximum amount of solute that dissolves in a given volume of solvent at a specific temperature.

Analytical Characterization

The purity and structure of **2-Methoxyethyl laurate** can be confirmed using standard analytical techniques.

2.5.1. Gas Chromatography (GC)

GC is used to determine the purity of the synthesized ester.^{[14][15][16]}

- Sample Preparation: A dilute solution of **2-Methoxyethyl laurate** in a suitable volatile solvent (e.g., hexane or dichloromethane) is prepared.
- Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for the analysis of fatty acid esters (e.g., a wax or polar-phase column) is used.
- Analysis: A small volume of the sample solution is injected into the GC. The retention time of the peak corresponding to **2-Methoxyethyl laurate** is recorded. The purity is determined by the relative area of the main peak compared to any impurity peaks.

2.5.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

- Expected Characteristic Peaks:
 - C=O stretch (ester): A strong, sharp absorption band around 1740 cm^{-1} .
 - C-O stretch (ester): A strong absorption band in the region of $1250\text{-}1150\text{ cm}^{-1}$.
 - C-O-C stretch (ether): An absorption band in the region of $1150\text{-}1085\text{ cm}^{-1}$.
 - C-H stretch (alkane): Multiple sharp absorption bands just below 3000 cm^{-1} (typically 2925 and 2855 cm^{-1} for methylene and methyl groups).
 - The absence of a broad O-H stretching band (around 3300 cm^{-1}) from the starting lauric acid and 2-methoxyethanol indicates the completion of the esterification reaction.

2.5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are used to confirm the detailed structure of the molecule.[\[22\]](#)[\[23\]](#)[\[24\]](#)

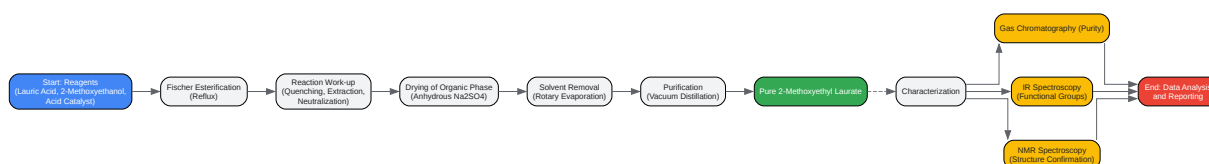
- Expected ^1H NMR Chemical Shifts (in CDCl_3):
 - $-\text{OCH}_3$ (methoxy group): A singlet around $\delta\ 3.4\text{ ppm}$.
 - $-\text{OCH}_2\text{CH}_2\text{O}-$ (ethylene glycol moiety): Two triplets around $\delta\ 3.6\text{-}3.7\text{ ppm}$ and $\delta\ 4.2\text{-}4.3\text{ ppm}$.
 - $-\text{C}(=\text{O})\text{CH}_2-$ (alpha-methylene of laurate): A triplet around $\delta\ 2.3\text{ ppm}$.
 - $-(\text{CH}_2)_8-$ (methylene chain of laurate): A broad multiplet around $\delta\ 1.2\text{-}1.6\text{ ppm}$.
 - $-\text{CH}_3$ (terminal methyl of laurate): A triplet around $\delta\ 0.9\text{ ppm}$.
- Expected ^{13}C NMR Chemical Shifts (in CDCl_3):
 - C=O (ester carbonyl): A signal around $\delta\ 174\text{ ppm}$.

- $-\text{OCH}_3$ (methoxy group): A signal around δ 59 ppm.
- $-\text{OCH}_2\text{CH}_2\text{O}-$ (ethylene glycol moiety): Signals in the range of δ 63-71 ppm.
- $-\text{C}(=\text{O})\text{CH}_2-$ (alpha-methylene of laurate): A signal around δ 34 ppm.
- $-(\text{CH}_2)_n-$ (methylene chain of laurate): Multiple signals in the range of δ 22-32 ppm.
- $-\text{CH}_3$ (terminal methyl of laurate): A signal around δ 14 ppm.

Mandatory Visualizations

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a general workflow for the synthesis, purification, and analysis of **2-Methoxyethyl laurate** via Fischer esterification.



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Caption: General workflow for the synthesis and characterization of **2-Methoxyethyl laurate**.

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